4-Azatricyclo[4.4.0.03,8]decane
Description
4-Azatricyclo[4.4.0.03,8]decane is a nitrogen-containing tricyclic hydrocarbon characterized by a bridged bicyclic framework fused with a piperidine-like ring. Its rigid structure and electron-rich nitrogen atom make it a valuable scaffold in medicinal chemistry, particularly for designing ligands targeting central nervous system receptors or antiviral agents .
Properties
Molecular Formula |
C9H15N |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
4-azatricyclo[4.4.0.03,8]decane |
InChI |
InChI=1S/C9H15N/c1-2-7-3-8-5-10-9(7)4-6(1)8/h6-10H,1-5H2 |
InChI Key |
QPWQUIJTKHYECM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3C1CC2CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azatricyclo[4.4.0.03,8]decane typically involves the reductive amination of bicyclo[3.3.1]nonane-2,6-dione with amines such as benzylamine or isopropylamine in the presence of sodium borohydride . This reaction proceeds with the formation of 1-hydroxy-2-(N-substituted)azatwistanes. For instance, refluxing 1-hydroxy-2-benzyl-2-azatwistane with acetic anhydride results in the ring opening to give 2-acetoxy-6-acetylbenzylaminobicyclo[3.3.1]nonane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Azatricyclo[4.4.0.03,8]decane undergoes various chemical reactions, including:
Oxidation: The nitrogen atom in the azatwistane framework can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: The nitrogen atom allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the nitrogen atom.
Scientific Research Applications
4-Azatricyclo[4.4.0.03,8]decane has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Azatricyclo[4.4.0.03,8]decane exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. The nitrogen atom in the azatwistane framework can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Nitrogen Positions
1-Azatricyclo[4.4.0.03,8]decane
- Molecular Formula : C₉H₁₅N
- Key Differences : The nitrogen atom is positioned at the 1-azabicyclo position instead of the 4-position.
- Derivatives of this compound are less explored in pharmacological contexts compared to 4-aza analogues .
2,7-Diazatricyclo[4.4.0.03,8]decane
- Molecular Formula : C₈H₁₂N₂
- Key Differences : Incorporates a second nitrogen atom at the 7-position.
- Biological Activity: Demonstrates nanomolar affinity for µ-opioid receptors with >1,000-fold selectivity over δ- and κ-receptors, outperforming monoaza counterparts .
Functionalized Derivatives
4-Azatricyclo[4.3.1.13,8]undecane Derivatives
- Molecular Formula : C₁₀H₁₅N (core structure).
- Key Modifications : Substitutions at the 3-position (e.g., phenylpropenyl, diphenylpropyl groups).
- Biological Activity : Exhibits antiviral activity against RNA viruses and anti-inflammatory effects in carrageenan-induced edema models .
4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione
- Molecular Formula: C₁₀H₉NO₃
- Key Differences : Incorporates three ketone groups, increasing polarity.
- Comparison: The trione moiety enhances hydrogen-bonding capacity, improving solubility but reducing membrane permeability relative to non-ketone analogues.
Heteroatom-Substituted Analogues
2-Thia-7-azatricyclo[4.4.0.03,8]decane
Table 1: Pharmacological Profiles of Key Analogues
Physicochemical Properties
Table 2: Physical and Chemical Characteristics
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